![molecular formula C10H22Cl3N3 B14053752 [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of dimethylamine and other reagents to form the desired product through a series of chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides or hydroxides, while reduction may yield amines or other reduced compounds. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology
In biological research, this compound is often used as a probe or marker due to its specific interactions with biological molecules. It can be used to study cellular processes, protein interactions, and other biological phenomena.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific pathways or molecules, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes, where it can be used to produce high-value products.
Wirkmechanismus
The mechanism of action of [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Valacyclovir Related Compound G: A compound used in pharmaceutical research.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows it to participate in a wider range of reactions and applications. Its specific interactions with biological and chemical targets make it a valuable tool in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H22Cl3N3 |
|---|---|
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
[3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;dichloride;hydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-11(2)7-10(8-12(3)4)9-13(5)6;;;/h7-9H,1-6H3;3*1H/q+2;;;/p-2 |
InChI-Schlüssel |
SDKUUAJSSRFXLM-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C=C(C=[N+](C)C)C=[N+](C)C.Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


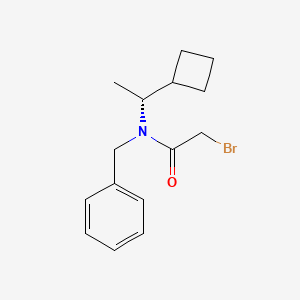
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
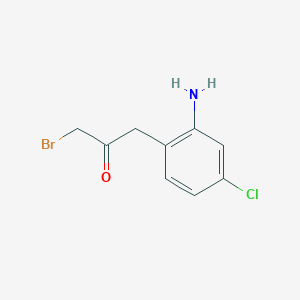

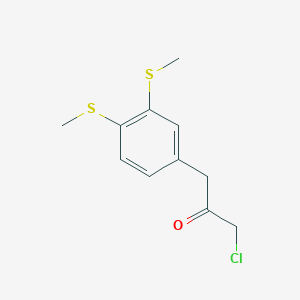

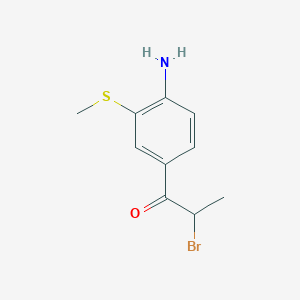
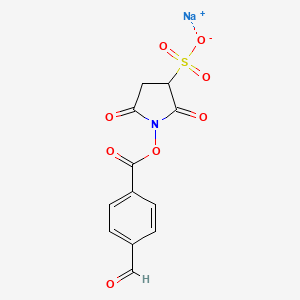

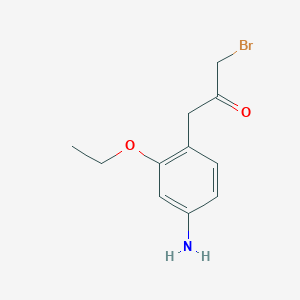



![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
